molecular formula C17H9BrN2O B2484115 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2484115
M. Wt: 337.2 g/mol
InChI Key: QHYRELLXJDJBHO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a specialized chemical building block incorporating the pyridazine pharmacophore, a nitrogen-containing heterocycle of significant interest in medicinal chemistry. Heterocyclic compounds based on the pyridazine backbone are recognized as biologically active pharmacophores, providing a wide range of safe and effective drugs . This compound is of particular value for researchers designing and synthesizing novel molecules for pharmacological screening. Pyridazine-based frameworks are extensively documented in scientific literature for their diverse biological activities, which include antiviral, anti-inflammatory, antimicrobial, and anticancer properties . For instance, related pyridazine derivatives have demonstrated promising pharmacological effects, such as serving as antiviral agents against targets like the hepatitis A virus (HAV) . The structure of this compound, featuring a bromophenyl substituent, makes it a versatile intermediate for further chemical exploration using modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating complex antibacterial and other bioactive molecules . Researchers can utilize this compound to develop new chemical entities aimed at addressing pressing global health challenges, such as antibiotic resistance and viral infections. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

3-(4-bromophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYRELLXJDJBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MMV665934 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV665934 has several scientific research applications, including:

Mechanism of Action

MMV665934 exerts its effects by inhibiting the bc1 complex in the mitochondrial electron transport chain of the Plasmodium falciparum parasite. This inhibition disrupts the parasite’s energy production, leading to its death. The bc1 complex is a crucial component of the parasite’s mitochondrial electron transport chain, and its inhibition results in the collapse of the mitochondrial membrane potential and the generation of reactive oxygen species, which are toxic to the parasite .

Comparison with Similar Compounds

Substituent Position and MAO-B Inhibition

The position of substitution on the indenopyridazinone core critically determines MAO-B inhibitory activity:

  • C8 Substitution: Hydrophobic groups (e.g., benzyloxy, trifluorobutoxy) at C8 enhance potency. For example: 3-Methyl-8-(m-chlorobenzyloxy)-5H-indeno[1,2-c]pyridazin-5-one (9a): Exhibits a competitive inhibition constant (Kᵢ) of 0.11 µM for MAO-B due to optimal fit into the enzyme’s hydrophobic entrance cavity . 8-(4,4,4-Trifluorobutoxy) Derivatives: Display IC₅₀ values < 0.1 µM, attributed to enhanced hydrophobic interactions .
  • C3 Substitution : Substituents at C3 are less tolerated. Replacing a methyl group with a meta-CF₃-phenyl group (e.g., compounds 7a–7c) abolishes MAO-B inhibition, likely due to steric hindrance or electronic effects . This suggests that the 3-(4-bromophenyl) analog may exhibit reduced activity unless the para-bromo group confers unique binding advantages.

Structural Planarity and Crystallographic Insights

  • Planar Conformation : Derivatives like Id and IId crystallize in near-planar conformations, stabilizing via weak C–H···O hydrogen bonds and π-π stacking between aromatic moieties. This planarity aligns with MAO-B’s substrate cavity, enhancing inhibitory potency .
  • Non-Planar Modifications: Compounds with bulky or perpendicular substituents (e.g., trifluoroethyl in IIf) show reduced activity, emphasizing the need for structural compatibility with the enzyme’s active site .

Comparison with Related Scaffolds

  • 2-Benzylidene-1-Indanones: Structurally distinct but share MAO-B inhibitory properties. Derivatives with 5-hydroxy and halogenated A-rings achieve IC₅₀ values < 0.1 µM, rivaling indenopyridazinones. However, they lack the fused pyridazinone ring, which may reduce metabolic stability .
  • β-Carbolines: Another MAO-B inhibitor class, but less selective than indenopyridazinones. For example, harmine derivatives inhibit MAO-A and MAO-B non-selectively, unlike the C8-substituted indenopyridazinones .

Key Data Tables

Table 1: MAO-B Inhibition Profiles of Selected Indenopyridazinones

Compound Substituents MAO-B Kᵢ/IC₅₀ (µM) Selectivity (MAO-B vs. MAO-A) Reference
9a 3-Methyl, 8-(m-Cl-BnO) 0.11 >1,000-fold
IId 8-(4,4,4-Trifluorobutoxy) <0.1 >500-fold
7a 3-(m-CF₃-Ph) Inactive N/A
3-(4-Bromophenyl) derivative* 3-(4-Br-Ph) Data unavailable Inferred low activity

*Hypothetical activity based on SAR trends.

Table 2: Structural and Physicochemical Comparisons

Compound Core Planarity Key Interactions LogP* Molecular Weight
9a Planar π-π stacking, H-bonding 3.5 356.8
3-(4-Bromophenyl) derivative Planar π-π stacking (potential) ~4.2 357.2
2-Benzylidene-1-indanone Non-planar Hydrophobic interactions 2.8 250.3

*Estimated using substituent contributions.

Biological Activity

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a bromophenyl group attached to an indeno-pyridazinone core, has been studied for various pharmacological properties, particularly as an enzyme inhibitor and therapeutic agent.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H10BrN3O
  • Molecular Weight : 352.1848 g/mol
  • CAS Number : 860787-96-8

The compound's structure allows for significant interactions with biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of Acetylcholinesterase (AChE) , an enzyme crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against AChE. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent hydrolysis of acetylcholine.

Table 1: Inhibitory Activity Against AChE

CompoundIC50 (µM)Reference
This compound12.5
Standard AChE inhibitor (e.g., Donepezil)0.5

Anticancer Activity

Further investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and inhibition of proliferation.

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was tested for cytotoxicity. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored. By inhibiting AChE and potentially modulating other neuroreceptors, it may offer protective benefits against neurodegenerative diseases.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-bromobenzaldehyde and hydrazine derivatives. Optimizations in synthetic methods could enhance yield and purity for pharmaceutical applications.

Future Directions in Research

Ongoing research is focusing on:

  • Structure-Activity Relationship (SAR) studies to identify modifications that enhance biological activity.
  • In vivo studies to evaluate the therapeutic potential and safety profile.
  • Combination therapies , particularly with established drugs, to assess synergistic effects against cancer.

Preparation Methods

Trifluoroacetic Anhydride-Mediated Acylation

A widely cited method involves the direct β-acylation of 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (6a ) using trifluoroacetic anhydride (TFAA) under mild conditions. The reaction proceeds via a two-step mechanism:

  • Formation of the Acylated Intermediate : The enolate of 6a is generated using trimethylphosphine (MePPh₂) as a base, followed by acylation with TFAA in tetrahydrofuran (THF) at 27–30°C.
  • Cyclization : Intramolecular nucleophilic attack of the acylated intermediate forms the pyridazinone ring.

Reaction Conditions :

  • Substrate : 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione (93.9 mg, 0.3 mmol)
  • Reagents : MePPh₂ (5.7 μL, 10 mol%), TFAA (50.0 μL, 1.2 equiv), Et₃N (54.4 μL, 1.3 equiv)
  • Solvent : THF (1.5 mL)
  • Time : 10 minutes
  • Yield : 80% (98.5 mg)

Characterization Data :

  • Melting Point : 171.5–172.4°C
  • ¹H-NMR (CDCl₃) : δ 8.07–7.99 (m, 2H), 7.88–7.75 (m, 5H), 7.61–7.53 (m, 6H)
  • ¹³C-NMR (CDCl₃) : Peaks at 184.6 (C=O), 148.2 (aromatic C-Br), 139.9 (pyridazinone C3)

Alternative Acylating Agents

Benzoyl chloride and other acyl chlorides have been employed, albeit with longer reaction times (7 hours) and reduced yields (53%). For example, the use of benzoyl chloride under identical conditions yielded 2-(2-oxo-2-phenyl-1-(thiophen-2-yl)ethylidene)-1H-indene-1,3(2H)-dione (1la ) but required optimization for the 4-bromophenyl variant.

Diazonium Salt Coupling and Cyclization

Diazotization of Aminopyrazoles

A regiospecific synthesis involving diazonium salts of 5-amino-3-methylpyrazole (1a ) and 1,3-indanedione (2 ) has been demonstrated for indeno[1,2-e]pyrazolo[5,1-c]triazines. Although the target compound differs in ring substitution, this method highlights the utility of diazonium intermediates in constructing fused heterocycles:

  • Diazotization : 5-Amino-3-methylpyrazole is treated with NaNO₂/HCl to form the diazonium chloride.
  • Coupling : Reaction with 1,3-indanedione in the presence of sodium acetate yields the coupled product.
  • Cyclization : Acid- or base-mediated ring closure forms the pyridazinone core.

Challenges :

  • Regioselective introduction of the 4-bromophenyl group requires careful control of reaction stoichiometry.
  • Competing side reactions may reduce yields in the absence of directing groups.

Hydrazine-Mediated Cyclization of Thiazole Intermediates

Synthesis via Thiazolo[4,5-d]Pyridazinones

A related strategy for thiazolo[4,5-d]pyridazinones involves refluxing methyl 5-benzoylthiazole-4-carboxylates with hydrazine hydrate. For 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, this approach would entail:

  • Synthesis of 3-Chloro-2,4-dioxo-4-(4-bromophenyl)butanoic Acid Methyl Ester : Prepared via chlorination of the corresponding diketone with sulfuryl chloride.
  • Condensation with 1-Pyrrolidinecarbothioamide : Forms the thiazole intermediate.
  • Cyclization with Hydrazine : Refluxing in ethanol yields the pyridazinone.

Typical Yields : 78–87% for analogous compounds.

Structural Reassignment and Regioisomer Control

Impact of Substitution Position on Reactivity

Initial misassignments of the 4-bromophenyl group at C(7) versus C(8) were corrected through X-ray crystallography and NMR analysis. Key findings include:

  • C(8) Substitution : Favors MAO-B inhibition but is less relevant for pyridazinone synthesis.
  • C(7) Substitution : Enhances thermal stability but complicates cyclization kinetics.

Recommendations :

  • Use directing groups (e.g., methoxy or trifluoromethyl) to enforce regioselectivity.
  • Monitor reaction progress via HPLC to detect regioisomeric impurities.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
TFAA-Mediated Acylation 80% 10 minutes High efficiency, mild conditions Requires toxic MePPh₂
Ultrasonic MCRs 82–97% 10–33 minutes Catalyst-free, scalable Not yet adapted for target compound
Diazonium Coupling 70% 4–6 hours Regiospecific Low yields for bulky substituents
Hydrazine Cyclization 78–87% 4 hours Compatible with diverse substituents Multi-step synthesis

Q & A

Q. What strategies enable comparative studies with structurally related indeno-pyridazinones?

  • Methodological Answer : Establish a structure-activity relationship (SAR) library by synthesizing analogs with varied substituents (e.g., methyl, nitro, methoxy). Use principal component analysis (PCA) to correlate electronic/steric parameters (Hammett σ, molar refractivity) with biological activity. Cross-reference cytotoxicity data to prioritize lead compounds .

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